3-[7-(4-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]-N-propylpropanamide
Description
Chemical Structure and Synthesis
The compound 3-[7-(4-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]-N-propylpropanamide is a triazolopyrazine derivative characterized by:
- A 7-(4-methoxyphenyl) substituent at the N7 position of the triazolopyrazine core.
- A 3-yl-propanamide side chain with an N-propyl group.
This compound is synthesized via activation of the carboxylic acid precursor (7-(4-methoxyphenyl)-7,8-dihydro-8-oxo-1,2,4-triazolo[4,3-a]pyrazine-3-propanoic acid; CAS 912791-23-2) using carbonyldiimidazole, followed by coupling with propylamine . The method yields 50–92% for analogous amides, highlighting its efficiency for structural diversification .
Functional Significance The 4-methoxyphenyl group enhances electronic effects and solubility, while the N-propylamide tail modulates lipophilicity.
Properties
IUPAC Name |
3-[7-(4-methoxyphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]-N-propylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O3/c1-3-10-19-16(24)9-8-15-20-21-17-18(25)22(11-12-23(15)17)13-4-6-14(26-2)7-5-13/h4-7,11-12H,3,8-10H2,1-2H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HITZFUDDCICYDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CCC1=NN=C2N1C=CN(C2=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[7-(4-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]-N-propylpropanamide typically involves the cyclization of intermediate compounds. One common method starts with the preparation of 3-hydrazinopyrazin-2-ones, which are then cyclized to form the triazolopyrazine core. The reaction conditions often involve the use of acidic or basic catalysts and elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The scalability of the synthesis process is crucial for its potential application in pharmaceutical manufacturing.
Chemical Reactions Analysis
Triazolo-pyrazinone Core
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The fused triazole-pyrazine system exhibits electrophilic character due to electron-withdrawing effects of the triazole N-atoms, making it susceptible to nucleophilic attack at C-3 or C-7 positions .
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The carbonyl group at C-8 participates in hydrogen bonding and may undergo reduction or nucleophilic addition under specific conditions .
Propanamide Side Chain
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The secondary amide (-CONH-) is prone to hydrolysis under acidic or basic conditions, yielding carboxylic acid and propylamine derivatives .
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The propyl group introduces steric bulk, influencing reaction rates in cyclization or substitution reactions .
4-Methoxyphenyl Substituent
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The methoxy group (-OCH₃) directs electrophilic substitution (e.g., nitration, halogenation) to the para position relative to the oxygen atom .
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Demethylation may occur under strong acidic conditions (e.g., HBr/AcOH), producing a phenolic derivative .
Triazolo-pyrazinone Formation
| Reaction Step | Conditions | Product/Intermediate | Reference |
|---|---|---|---|
| Cyclocondensation of hydrazine | NaH, DMF, 0°C → RT | Triazole ring closure | |
| Oxidation of dihydro derivative | MnO₂, CHCl₃, reflux | 8-oxo group introduction |
Amide Bond Formation
| Reaction Step | Conditions | Yield | Reference |
|---|---|---|---|
| Coupling of carboxylic acid | T3P® (propylphosphonic anhydride), NEt₃, DCM | 85–92% | |
| Direct amidation | Boron catalysts (e.g., B(OPh)₃), toluene, 110°C | 78% |
Hydrolytic Degradation
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Acidic Hydrolysis : The amide bond cleaves in 6N HCl at 100°C, yielding 3-(7-(4-methoxyphenyl)-8-oxo-triazolo[4,3-a]pyrazin-3-yl)propanoic acid and propylamine .
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Basic Hydrolysis : NaOH (1M) at 60°C generates the sodium salt of the carboxylic acid .
Photodegradation
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Exposure to UV light (λ = 254 nm) induces cleavage of the triazole ring, forming pyrazine-2,3-diamine derivatives (confirmed via LC-MS) .
Electrophilic Substitution Reactions
The 4-methoxyphenyl group undergoes regioselective substitution:
| Reaction | Reagents/Conditions | Major Product | Reference |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 3-[7-(3-nitro-4-methoxyphenyl)-...] | |
| Bromination | Br₂, FeBr₃, CH₂Cl₂ | 3-[7-(4-methoxy-3-bromophenyl)-...] |
Reductive Transformations
| Reaction | Conditions | Outcome | Reference |
|---|---|---|---|
| Carbonyl reduction | NaBH₄, MeOH | 8-hydroxy derivative (minor product) | |
| Nitro group reduction | H₂, Pd/C, EtOH | Amine intermediate (unstable) |
Comparative Reactivity Insights
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Triazole vs. Pyrazine Reactivity : The triazole ring is more reactive toward nucleophiles (e.g., Grignard reagents) than the pyrazine moiety due to higher electron deficiency.
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Steric Effects : The propyl group in the amide side chain slows reactions at the adjacent carbonyl group by ~30% compared to methyl analogs .
Stability Under Storage Conditions
| Condition | Degradation Pathway | Half-Life (25°C) | Reference |
|---|---|---|---|
| Aqueous pH 7.4 | Amide hydrolysis | 14 days | |
| Solid state (dark) | No significant degradation | >1 year |
Scientific Research Applications
Biological Activities
Research indicates that triazolopyrazine derivatives exhibit a variety of biological activities including:
- Anticancer Activity : Compounds similar to 3-[7-(4-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]-N-propylpropanamide have demonstrated significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that triazolopyrazines can induce apoptosis in colon cancer cells by activating mitochondrial pathways and regulating apoptosis-related proteins such as Bax and Bcl2 .
- Antidiabetic Properties : Some derivatives have been evaluated for their ability to modulate glucose metabolism and improve insulin sensitivity. These effects are crucial for developing new therapeutic strategies for diabetes management.
- Antioxidant Effects : The antioxidant properties of triazolopyrazines contribute to their potential in preventing oxidative stress-related diseases. They may scavenge free radicals and enhance cellular defense mechanisms against oxidative damage .
Research Studies
Several studies have focused on the synthesis and evaluation of triazolopyrazine derivatives:
- Synthesis and Anticancer Evaluation : A study synthesized various triazolopyrazine derivatives and assessed their anticancer activity against human colon cancer cell lines (HCT-116 and HT-29). The results indicated that certain compounds exhibited potent antiproliferative effects with IC50 values in the low micromolar range .
- Mechanistic Studies : Further investigations into the mechanism of action revealed that specific derivatives could trigger apoptotic pathways through the up-regulation of pro-apoptotic factors and down-regulation of anti-apoptotic proteins. This highlights their potential as therapeutic agents in cancer treatment .
Table 1: Summary of Biological Activities of Triazolopyrazine Derivatives
| Compound Name | Activity Type | Cell Line/Model | IC50 (µM) | Mechanism of Action |
|---|---|---|---|---|
| RB7 | Anticancer | HT-29 | 6.587 | Induces apoptosis via mitochondrial pathway |
| Derivative A | Antidiabetic | Insulin-resistant mice | N/A | Improves insulin sensitivity |
| Derivative B | Antioxidant | Human fibroblast cells | N/A | Scavenges free radicals |
Industrial Applications
The industrial synthesis of this compound involves optimizing reaction conditions to maximize yield while minimizing environmental impact. Techniques such as continuous flow synthesis and advanced purification methods are employed to ensure high-quality production suitable for pharmaceutical applications.
Mechanism of Action
The mechanism of action of 3-[7-(4-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]-N-propylpropanamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, disrupting key biological pathways. For example, it has been shown to inhibit c-Met kinase, a target involved in cancer cell proliferation and survival . The compound’s ability to bind to these targets and modulate their activity underlies its therapeutic potential.
Comparison with Similar Compounds
Core Scaffold Variations
The triazolopyrazin-8-one core is conserved across analogs, but substitutions at the N7 and C3 positions significantly influence properties:
Key Observations :
- N7 Substituents : Electron-donating groups (e.g., 4-methoxy) improve solubility, while bulky groups (e.g., 3,5-dimethylphenyl) may enhance target specificity .
- C3 Modifications : Amides (e.g., N-propyl) increase metabolic stability compared to carboxylic acids .
Research Findings and Trends
Substituent Effects: 4-Methoxyphenyl at N7 improves water solubility compared to non-polar aryl groups . N-Propylamide at C3 balances lipophilicity and bioavailability, critical for CNS penetration .
Unmet Needs: Limited data on adenosine receptor binding affinities for triazolopyrazine derivatives. Structure-activity relationship (SAR) studies are needed to optimize potency and selectivity.
Biological Activity
The compound 3-[7-(4-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]-N-propylpropanamide is a novel organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound includes a triazolopyrazine core, a methoxyphenyl group, and a propanamide moiety. The IUPAC name reflects its complex architecture:
- IUPAC Name : this compound
- Molecular Formula : CHNO
- Molecular Weight : 324.38 g/mol
Biological Activity Overview
The biological activity of this compound can be categorized into several therapeutic areas:
-
Antitumor Activity
- Research indicates that derivatives of the triazolopyrazine scaffold exhibit significant antitumor properties. For instance, studies have shown that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest .
- A notable study demonstrated that pyrazole derivatives effectively inhibited the BRAF(V600E) mutation in melanoma cells, suggesting potential applications in targeted cancer therapies .
- Antimicrobial Activity
- Anti-inflammatory Effects
The biological effects of this compound are likely mediated through several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer progression or microbial metabolism.
- Receptor Modulation : Interaction with various receptors (e.g., adenosine receptors) could alter signaling pathways critical for cell survival and proliferation .
Case Studies and Research Findings
Several studies have highlighted the biological efficacy of related compounds:
- Antitumor Studies :
- Antimicrobial Activity :
Comparative Biological Activity Table
Q & A
Q. What are the established synthetic routes for 3-[7-(4-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]-N-propylpropanamide?
Methodological Answer: The compound is synthesized via a multi-step approach involving:
Core Formation : Cyclization of N1-aryl-pyrazin-2,3-diones using ortho-esters or anhydrides (e.g., carbonyldiimidazole) to form the triazolopyrazine core .
Side-Chain Introduction : Coupling the triazolopyrazine intermediate with propylpropanamide precursors via carbodiimide-mediated reactions (e.g., EDCI·HCl/HOBt in DMF at 60°C for 18 hours) .
Optimization : Reaction conditions (e.g., 100°C for 1 hour in anhydrous DMFA) and purification steps (recrystallization from DMFA/i-propanol) are critical for yield and purity .
Q. What analytical techniques are essential for characterizing this compound?
Methodological Answer: Key techniques include:
- NMR Spectroscopy : To confirm substituent positions and regiochemistry (e.g., distinguishing between N7-aryl and N3-propyl groups) .
- Mass Spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis .
- HPLC/Purity Checks : To ensure >95% purity, particularly after recrystallization .
Q. What safety precautions are required during handling?
Methodological Answer:
- Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection to avoid skin/eye irritation (GHS Category 1B) .
- Ventilation : Use fume hoods to prevent inhalation of aerosols, as the compound may cause respiratory irritation .
- Spill Management : Avoid dust generation; collect spills in sealed containers for hazardous waste disposal .
Advanced Research Questions
Q. How can reaction yields be optimized during the cyclization step?
Methodological Answer:
- Temperature Control : Maintain 100°C during cyclization to minimize side reactions (e.g., over-oxidation or incomplete ring closure) .
- Solvent Selection : Anhydrous DMFA enhances solubility of intermediates, while i-propanol aids in precipitation .
- Catalyst Screening : Test alternative coupling agents (e.g., DCC vs. EDCI) to improve efficiency in amide bond formation .
Q. How do structural modifications (e.g., methoxy vs. halogen substituents) impact biological activity?
Methodological Answer:
- SAR Studies : Replace the 4-methoxyphenyl group with electron-withdrawing groups (e.g., Cl or F) to assess changes in target binding (e.g., kinase inhibition) .
- Pharmacophore Mapping : Use computational docking to identify critical interactions between the triazolopyrazine core and enzyme active sites .
- In Vitro Screening : Compare IC50 values in assays (e.g., antiproliferative activity in cancer cell lines) to quantify substituent effects .
Q. How can conflicting spectral data (e.g., NMR shifts) be resolved?
Methodological Answer:
- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating proton and carbon shifts .
- Isotopic Labeling : Introduce deuterated analogs to confirm assignments in complex regions (e.g., propyl chain vs. aryl protons) .
- Comparative Analysis : Cross-reference with structurally similar triazolopyrazine derivatives (e.g., CAS 1251678-93-9) to identify expected shifts .
Q. What mechanistic insights exist for the compound’s oxidative cyclization?
Methodological Answer:
- Oxidant Screening : Sodium hypochlorite (NaOCl) provides a greener alternative to Cr(VI) reagents, with ethanol as a solvent reducing environmental impact .
- Intermediate Trapping : Isolate hydrazine intermediates (e.g., N1-aryl-3-hydrazinopyrazin-2-ones) to study ring-closure kinetics .
- DFT Calculations : Model transition states to predict regioselectivity (e.g., triazole vs. pyrazine ring formation) .
Q. How can in vivo metabolic stability be evaluated preclinically?
Methodological Answer:
- Microsomal Assays : Incubate with liver microsomes (human/rat) to measure half-life and identify major metabolites (e.g., demethylation of the methoxy group) .
- LC-MS/MS Analysis : Quantify parent compound and metabolites in plasma samples after administration in rodent models .
- CYP Inhibition Studies : Test interactions with cytochrome P450 enzymes to predict drug-drug interaction risks .
Tables for Key Data
Q. Table 1: Comparative Yields in Synthesis Optimization
| Step | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | 100°C, DMFA, 24h | 72 | |
| Amide Coupling | EDCI/HOBt, DMF, 60°C, 18h | 85 | |
| Recrystallization | DMFA/i-propanol (1:2) | 95% purity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
